![molecular formula C11H5F3N2 B6417005 2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 5283-30-7](/img/structure/B6417005.png)
2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile
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Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis
In Suzuki-coupling reactions, trifluoromethyl groups are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a trifluoromethyl group can vary widely depending on the rest of the molecule. For example, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .Scientific Research Applications
Organic Photovoltaics
This compound has been used in the synthesis of new low band gap D–A structured conjugated polymers, PBDTTBI and PBDTBBT . These polymers are based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units with benzo[1,2-b;3,4-b′]dithiophene as a donor unit . The polymers have been used in organic photovoltaics, and solar cells fabricated with these polymers exhibited a power conversion efficiency of 0.67% .
Chemical Shift Sensitivity
In a study evaluating the effective chemical shift dispersion of a number of thiol-reactive trifluoromethyl probes, 2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile was used . This study contributes to the understanding of the chemical shift sensitivity of trifluoromethyl tags .
Synthesis of Other Compounds
The compound is also used in the synthesis of other chemicals. For example, it is used in the production of 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE . This compound has a linear formula of C8H3ClF3NO and is used in various chemical reactions .
Safety and Hazards
Future Directions
The trifluoromethyl group is often used in pharmaceuticals and drugs. The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . Future research will likely continue to explore the use of trifluoromethyl groups in the development of new drugs and other chemical compounds.
properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXQNQPMIUKVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351933 |
Source
|
Record name | (4-(trifluoromethyl)benzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)benzylidene]propanedinitrile | |
CAS RN |
5283-30-7 |
Source
|
Record name | (4-(trifluoromethyl)benzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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